1,4-Bis(10-phenylanthracene-9-yl)benzene
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Overview
Description
1,4-Bis(10-phenylanthracen-9-yl) benzene is an organic compound that belongs to the class of diphenylanthracene derivatives. It is characterized by two anthracene units attached to a central benzene ring at the 1 and 4 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in the development of organic light-emitting diodes (OLEDs) and photon upconversion systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(10-phenylanthracen-9-yl) benzene typically involves the following steps:
Formation of the Anthracene Units: The anthracene units are synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Coupling Reaction: The anthracene units are then coupled to the central benzene ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
While the industrial production methods for 1,4-Bis(10-phenylanthracen-9-yl) benzene are not extensively documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of more efficient catalysts, higher reaction concentrations, and continuous flow reactors to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(10-phenylanthracen-9-yl) benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the anthracene units to dihydroanthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene units or the central benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives of the anthracene units.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene or benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Bis(10-phenylanthracen-9-yl) benzene has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitter material in OLEDs due to its high photoluminescence efficiency and stability.
Fluorescent Probes: The compound’s strong fluorescence makes it useful as a probe in biological imaging and sensing applications.
Organic Semiconductors: It is used in the development of organic semiconductors for various electronic applications.
Mechanism of Action
The mechanism by which 1,4-Bis(10-phenylanthracen-9-yl) benzene exerts its effects is primarily based on its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, which can then participate in energy transfer processes such as triplet-triplet annihilation. This mechanism is crucial for its applications in photon upconversion and OLEDs .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(10-phenylanthracen-9-yl) benzene
- 1,3-Bis(10-phenylanthracen-9-yl) benzene
- 10,10’-Diphenyl-9,9’-bianthracene
Comparison
1,4-Bis(10-phenylanthracen-9-yl) benzene is unique due to its specific substitution pattern on the central benzene ring, which influences its photophysical properties. Compared to its isomers (1,2- and 1,3-Bis(10-phenylanthracen-9-yl) benzene), the 1,4-substitution pattern provides a more extended conjugation and better alignment of the anthracene units, resulting in higher photoluminescence efficiency and better performance in OLEDs and photon upconversion systems .
Properties
Molecular Formula |
C46H30 |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9-phenyl-10-[4-(10-phenylanthracen-9-yl)phenyl]anthracene |
InChI |
InChI=1S/C46H30/c1-3-15-31(16-4-1)43-35-19-7-11-23-39(35)45(40-24-12-8-20-36(40)43)33-27-29-34(30-28-33)46-41-25-13-9-21-37(41)44(32-17-5-2-6-18-32)38-22-10-14-26-42(38)46/h1-30H |
InChI Key |
VVQUWKTVHQZOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9 |
Origin of Product |
United States |
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